molecular formula C8H5Cl4N2O2+ B11814529 Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, ammonium salt

Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, ammonium salt

Cat. No.: B11814529
M. Wt: 302.9 g/mol
InChI Key: ALHBMUPPYBACCH-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, ammonium salt is a chemical compound with significant applications in various fields. This compound is characterized by the presence of multiple chlorine atoms and a cyano group attached to the benzoic acid structure, making it a highly reactive and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, ammonium salt typically involves the chlorination of benzoic acid derivatives followed by the introduction of a cyano group. One common method involves the reaction of benzoic acid with chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 2,3,4,5-tetrachlorobenzoic acid. This intermediate is then reacted with a cyanating agent like sodium cyanide under controlled conditions to introduce the cyano group, forming 2,3,4,5-tetrachloro-6-cyanobenzoic acid. Finally, the ammonium salt is obtained by neutralizing the acid with ammonium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, ammonium salt undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted benzoic acid derivatives.

    Reduction: Formation of 2,3,4,5-tetrachloro-6-aminobenzoic acid.

    Oxidation: Formation of 2,3,4,5-tetrachloro-6-cyanobenzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, ammonium salt has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, ammonium salt involves its interaction with specific molecular targets. The compound’s reactivity is primarily due to the presence of electron-withdrawing chlorine and cyano groups, which make the aromatic ring highly electrophilic. This electrophilicity facilitates nucleophilic attack, leading to various chemical transformations. The compound can also interact with biological macromolecules, potentially disrupting cellular processes and exhibiting biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pentachloropyridine: Another perhalogenated compound with broad applications in organic synthesis.

    2,3,4,5-Tetrachlorobenzoic Acid: A precursor in the synthesis of benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, ammonium salt.

    2,3,4,5-Tetrachloro-6-aminobenzoic Acid: A reduced derivative of the compound.

Uniqueness

This compound is unique due to its combination of multiple chlorine atoms and a cyano group, which imparts distinct reactivity and properties. This makes it a valuable compound for various chemical transformations and applications in research and industry.

Properties

Molecular Formula

C8H5Cl4N2O2+

Molecular Weight

302.9 g/mol

IUPAC Name

azanium;2,3,4,5-tetrachloro-6-cyanobenzoic acid

InChI

InChI=1S/C8HCl4NO2.H3N/c9-4-2(1-13)3(8(14)15)5(10)7(12)6(4)11;/h(H,14,15);1H3/p+1

InChI Key

ALHBMUPPYBACCH-UHFFFAOYSA-O

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O.[NH4+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.